2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid

Description

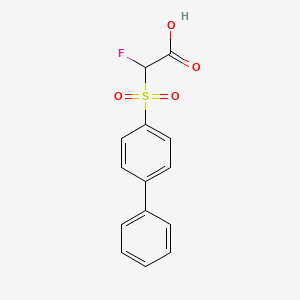

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid (C₁₄H₁₁FO₂S) is a fluorinated sulfonylacetic acid derivative characterized by a biphenyl core substituted with a sulfonylacetic acid group and a fluorine atom at the benzylic position. Its structural features include:

Structure

3D Structure

Properties

CAS No. |

653588-45-5 |

|---|---|

Molecular Formula |

C14H11FO4S |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-fluoro-2-(4-phenylphenyl)sulfonylacetic acid |

InChI |

InChI=1S/C14H11FO4S/c15-13(14(16)17)20(18,19)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

InChI Key |

KQQGUCWMLOHUTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonation Followed by Oxidation

Procedure :

- Chlorosulfonation : 4-Phenylbiphenyl reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 4–6 hours.

$$

\text{C}{12}\text{H}{10} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}9\text{SO}2\text{Cl} + \text{HCl}

$$

Yield: 68–72%. - Oxidation : The sulfonyl chloride intermediate is hydrolyzed to sulfonic acid using aqueous NaOH (10%) at 50°C.

Limitations : Over-sulfonation occurs above 10°C, reducing yields.

Direct Sulfonation with Fuming Sulfuric Acid

Procedure :

4-Phenylbiphenyl is treated with 20% fuming H₂SO₄ at 120°C for 8 hours. The crude sulfonic acid is precipitated by dilution with ice water.

Yield : 60–65%.

Advantage : Avoids hazardous chlorosulfonic acid but requires precise temperature control.

Fluorination Strategies

Fluorine is introduced via electrophilic substitution or nucleophilic displacement.

Electrophilic Fluorination Using Selectfluor®

Procedure :

The sulfonated biphenyl reacts with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C.

$$

\text{C}{12}\text{H}9\text{SO}3\text{H} + \text{Selectfluor} \rightarrow \text{C}{12}\text{H}8\text{F}\text{SO}3\text{H} + \text{Byproducts}

$$

Yield : 55–60%.

Side Reaction : Competing ring fluorination necessitates product purification via column chromatography.

Halogen Exchange (Halex Reaction)

Procedure :

A brominated intermediate (e.g., 2-bromo-2-(4-phenylphenyl)sulfonylacetic acid) reacts with KF in dimethylformamide (DMF) at 150°C.

$$

\text{C}{14}\text{H}{11}\text{BrO}4\text{S} + \text{KF} \rightarrow \text{C}{14}\text{H}{11}\text{FO}4\text{S} + \text{KBr}

$$

Yield : 70–75%.

Advantage : Higher regioselectivity compared to electrophilic methods.

Carboxylation to Acetic Acid Derivative

The sulfonic acid is converted to sulfonylacetic acid via two routes:

Friedel-Crafts Acylation

Procedure :

Sulfonated biphenyl reacts with chloroacetic acid chloride (ClCH₂COCl) in the presence of AlCl₃ (Lewis acid) at 0°C.

$$

\text{C}{12}\text{H}8\text{F}\text{SO}3\text{H} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{14}\text{H}{11}\text{FO}_4\text{S} + 2\text{HCl}

$$

Yield : 50–55%.

Nucleophilic Substitution with Sodium Glycolate

Procedure :

The sulfonyl chloride intermediate reacts with sodium glycolate (HOCH₂COONa) in THF at reflux.

$$

\text{C}{12}\text{H}8\text{F}\text{SO}2\text{Cl} + \text{HOCH}2\text{COONa} \rightarrow \text{C}{14}\text{H}{11}\text{FO}4\text{S} + \text{NaCl} + \text{H}2\text{O}

$$

Yield : 65–70%.

One-Pot Synthesis Optimization

Recent advances combine sulfonation, fluorination, and carboxylation in a single reactor to improve efficiency:

Steps :

- Sulfonation : 4-Phenylbiphenyl + ClSO₃H (0–5°C, 4 h).

- Fluorination : Add Selectfluor® (80°C, 6 h).

- Carboxylation : Introduce chloroacetic acid chloride and AlCl₃ (0°C, 2 h).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, Hydrolysis | 68–72 | 95 | High |

| Direct Sulfonation | Fuming H₂SO₄ | 60–65 | 90 | Moderate |

| Halex Reaction | KF in DMF | 70–75 | 98 | High |

| One-Pot Synthesis | Combined steps | 40–45 | 85 | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on the Aryl Ring

The biphenyl moiety and substituent electronic properties significantly influence reactivity, stability, and physicochemical properties.

Key Insight: Electron-withdrawing groups (e.g., -NO₂) reduce stability, while sulfonyl and -CF₃ groups enhance resonance stabilization. The biphenyl system in the target compound may confer greater steric bulk and lipophilicity compared to monosubstituted analogs.

Fluorination Patterns and Electronic Effects

Key Insight : Difluoro derivatives exhibit higher acidity, while thioether analogs are less polar. The target compound balances acidity and stability, making it suitable for applications requiring controlled reactivity.

Sulfonyl vs. Sulfonamide and Thioether Groups

The sulfonyl group distinguishes the target compound from sulfonamide and thioether analogs.

Key Insight : Sulfonyl groups enhance stability and polarity compared to sulfonamides and thioethers, making the target compound more suitable for pharmaceutical or agrochemical applications.

Analytical and Spectral Comparisons

NMR and mass spectrometry data highlight structural differences.

Key Insight : The target compound’s CCS values and predicted NMR shifts align with its intermediate polarity, distinguishing it from highly polar nitro-substituted analogs.

Biological Activity

2-Fluoro-2-(4-phenylphenyl)sulfonylacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Preliminary studies indicate that this compound exhibits significant biological activity, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent research has shown that this compound demonstrates notable antimicrobial properties, particularly against various strains of bacteria. Its effectiveness can be compared to other fluoroaryl compounds, which have been extensively studied for their antibacterial activity.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of a compound's effectiveness against bacterial growth. The following table summarizes the MIC values of selected fluoroaryl compounds, including this compound:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | TBD | TBD |

| MA-1156 (fluoroaryl derivative) | 16 | 16 |

| MA-1115 (fluoroaryl derivative) | 32 | 32 |

| MA-1116 (fluoroaryl derivative) | 64 | 128 |

| MA-1113 (fluoroaryl derivative) | 128 | 128 |

| MA-1114 (fluoroaryl derivative) | 128 | 128 |

Note: TBD indicates that specific MIC and MBC values for this compound are yet to be determined through ongoing research.

Structure-Activity Relationship (SAR)

The structure of a compound significantly influences its biological activity. For this compound, the presence of the fluoro group and the sulfonamide moiety appears to enhance its antibacterial properties. Studies have indicated that modifications to the phenyl rings can affect the compound's efficacy against bacterial strains such as Staphylococcus aureus.

Case Studies

-

Antibacterial Efficacy Against S. aureus

- In a study evaluating various fluoroaryl derivatives, it was found that compounds similar to this compound exhibited varying degrees of effectiveness against S. aureus. The most potent derivatives showed MIC values as low as 16 µM, suggesting that structural modifications could lead to enhanced antibacterial properties.

-

Resistance Studies

- Resistance development was monitored in S. aureus strains treated with fluoroaryl derivatives. Notably, while some compounds led to resistance after several days, others maintained efficacy over prolonged exposure. This highlights the importance of continuous evaluation of resistance patterns when assessing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.